molecular formula C7H4N3NaO2 B2605607 Sodium;5-amino-4-cyanopyridine-2-carboxylate CAS No. 2413878-83-6

Sodium;5-amino-4-cyanopyridine-2-carboxylate

Cat. No.: B2605607
CAS No.: 2413878-83-6
M. Wt: 185.118
InChI Key: QWWRZFZWAWWQOS-UHFFFAOYSA-N
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Description

Sodium;5-amino-4-cyanopyridine-2-carboxylate is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a pyridine ring substituted with amino, cyano, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;5-amino-4-cyanopyridine-2-carboxylate typically involves the reaction of 5-amino-4-cyanopyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Sodium;5-amino-4-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the carboxylate group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium;5-amino-4-cyanopyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential use in the treatment of central nervous system disorders and as a mGluR2 antagonist.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Sodium;5-amino-4-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria, leading to their death . As a mGluR2 antagonist, it modulates the activity of metabotropic glutamate receptors, which are involved in various neurological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-cyanopyridine: Shares the pyridine ring and cyano group but lacks the carboxylate group.

    5-Amino-2-carboxypyridine: Similar structure but without the cyano group.

    4-Cyano-2-carboxypyridine: Lacks the amino group but has the cyano and carboxylate groups.

Uniqueness

Sodium;5-amino-4-cyanopyridine-2-carboxylate is unique due to the presence of all three functional groups (amino, cyano, and carboxylate) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

sodium;5-amino-4-cyanopyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.Na/c8-2-4-1-6(7(11)12)10-3-5(4)9;/h1,3H,9H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSYHVSJOOZHEI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)[O-])N)C#N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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